molecular formula C₅₂H₁₀₀N₁₆O₁₇S B1663517 Coly-Mycin S CAS No. 1264-72-8

Coly-Mycin S

Cat. No. B1663517
CAS RN: 1264-72-8
M. Wt: 1267.5 g/mol
InChI Key: VEXVWZFRWNZWJX-NBKAJXASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Coly-Mycin S is a combination of colistin, neomycin, thonzonium, and hydrocortisone. It is used to treat infections of the ear canal and infections caused by surgery or behind the ear . It contains two antibiotics and a cortisone-like (steroid) medicine .


Synthesis Analysis

Colistin, one of the components of Coly-Mycin S, was nonribosomally synthesized by Bacillus polymyxa subspecies colistinus Koyama . Colistimethate, a derivative of colistin, is prepared from colistin by reaction of the free γ-amino groups of the five α,γ-diaminobutyric acid residues with formaldehyde followed by sodium bisulphite .


Molecular Structure Analysis

The molecular structure of Coly-Mycin S is complex due to the presence of multiple active ingredients. The structural formulas of colistin sulfate (mixture of Colistin A & B), neomycin sulfate (mixture of neomycin A, B & C), hydrocortisone acetate, and thonzonium bromide are represented in the product’s prescribing information .


Chemical Reactions Analysis

Colistimethate, a derivative of colistin, is not stable in vitro or in vivo, and is hydrolyzed to a series of methanesulphonated derivatives plus colistin .


Physical And Chemical Properties Analysis

Coly-Mycin S is a nonviscous liquid, buffered at pH 5, for instillation into the canal of the external ear or direct application to the affected aural skin .

Scientific Research Applications

Antibiotic Properties and Clinical Use

  • Colistin (Coly-Mycin), isolated from Bacillus colistinus, has shown promise in treating resistant bacterial infections due to its antimicrobial activity similar to polymyxins (Yow et al., 1961).
  • Colistimethate sodium (Coly-Mycin) has been used in treating various infections including urinary and respiratory tract infections, showing particularly good responses in patients with Pseudomonas infection (Rodger et al., 1965).

Ototoxicity Studies

  • The ototoxicity of Coly-Mycin S Otic has been studied, revealing its potential for hearing loss when applied to the round window membranes in animal models (Morizono, 1990).

Intravenous Administration

  • Intravenous administration of sodium colistimethate (Coly-Mycin Injectable) has shown effectiveness in treating Pseudomonas infections, with serum concentrations approximately twice those obtained via intramuscular administration (Baines & Rifkind, 1964).

Interaction with Other Drugs

  • Observations suggest that heparin enhances the antibacterial activity of Coly-Mycin in treating resistant Pseudomonas aeruginosa infections (Boyle et al., 1964).

Genetic Analysis Related to Antibiotic Secretion

  • The genetic analysis of the colicin V secretion pathway, where ColV is a peptide antibiotic, provides insights into antibiotic secretion mechanisms. This research could potentially relate to how Coly-Mycin S is processed and utilized in bacterial systems (Zhang et al., 1995).

Stability in Pharmaceutical Products

  • Research on the stability of Colistin Methanesulfonate (CMS) in pharmaceutical products, including Coly-Mycin M Parenteral, highlights the importance of understanding the physical and chemical stability of such antibiotics for safe and effective clinical use [(Wallace et al., 2008)](https://consensus.app/papers/stability-colistin-methanesulfonate-pharmaceutical-wallace/8bbee1a0a085552ca296a6c10b4759b7/?utm_source=chatgpt).

Safety And Hazards

Coly-Mycin S should be used cautiously in any patient with a perforated tympanic membrane. Neomycin sulfate may cause cutaneous sensitization. The manifestation of sensitization to neomycin is usually a low-grade reddening with swelling, dry scaling, and itching .

Future Directions

The increasing emergence of multidrug-resistant gram-negative bacteria and the lack of new antibiotics to combat them have led to the revival of polymyxins, an old class of antibiotics that includes colistin . This suggests that there may be increased use of Coly-Mycin S in the future to treat resistant infections.

properties

IUPAC Name

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H100N16O13.H2O4S/c1-9-30(6)12-10-11-13-41(72)60-33(14-20-54)48(77)69-43(32(8)71)53(82)65-36(17-23-57)45(74)64-38-19-25-59-52(81)42(31(7)70)68-49(78)37(18-24-58)62-44(73)34(15-21-55)63-50(79)39(26-28(2)3)67-51(80)40(27-29(4)5)66-46(75)35(16-22-56)61-47(38)76;1-5(2,3)4/h28-40,42-43,70-71H,9-27,54-58H2,1-8H3,(H,59,81)(H,60,72)(H,61,76)(H,62,73)(H,63,79)(H,64,74)(H,65,82)(H,66,75)(H,67,80)(H,68,78)(H,69,77);(H2,1,2,3,4)/t30?,31-,32-,33+,34+,35+,36+,37+,38+,39+,40-,42+,43+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIWRHLZXQPFAD-LRYSGCCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H102N16O17S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1267.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Coly-Mycin S

CAS RN

1264-72-8
Record name Colistin sulfate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001264728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
173
Citations
O Coly-Mycin'S - ncbi.nlm.nih.gov
Vi-Daylin ADC Drops: 1 dropperful provides vitamin A (1500 lU), vitamin D (400 lU) and vita-min C (ascorbic acid)(30 mg). Vi-Daylin Plus Iron Drops/Vi-Daylin Plus Iron ADC Drops: 1 …
Number of citations: 0 www.ncbi.nlm.nih.gov
I Hoffmann-LaRoche - jamanetwork.com
Each ml contains: colistin base activity, 3 mg {as the sulfate); neomycin base activity, 3.3 mg (as the sulfate); hydrocortisone acetate, 10 mg (1%); thonzonium bromide, 0-5 mg (0.05%). …
Number of citations: 0 jamanetwork.com
LV Allen Jr - US Pharm, 2011 - uspharmacist.com
… Also available is a Coly-Mycin S Otic that contains colistin sulfate 3 mg/mL, hydrocortisone 1%, neomycin sulfate 4.71 mg, and thonzonium bromide 0.05%/mL, along with polysorbate 80…
Number of citations: 2 www.uspharmacist.com
T Morizono - Annals of Otology, Rhinology & Laryngology, 1990 - journals.sagepub.com
… Frequently used ear drops (Cortisporin otic suspension, Coly-Mycin S Otic, and VaSoL otic solution) were studied for their ototoxicity. Compound action potentials were measured …
Number of citations: 49 journals.sagepub.com
O Spandow, M Anniko, AR Møller - American journal of otolaryngology, 1988 - Elsevier
… Coly-Mycin S Otic. No latency changes were noted during the first 30 minutes after exposure to colistin-neomycin-hydrocortisone. In two of three animals, a mild latency increase was …
Number of citations: 70 www.sciencedirect.com
AE Bluher, S Moody‐Antonio - The Laryngoscope, 2021 - Wiley Online Library
… Coly-Mycin S had a sharp price increase in July 2016, correlated with the acquisition of JHP by Endo Pharmaceuticals. For comparison, the generics neomycin-polymixin-HC …
Number of citations: 1 onlinelibrary.wiley.com
S COLY-MYCIN - ML SUSPENSION
Number of citations: 17
S COLY-MYCIN - ML SUSPENSION
Number of citations: 3
S Coly-Mycin - Neomy
Number of citations: 1
US Food and Drug Administration - Center for Drug Evaluation and Research …, 1962
Number of citations: 3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.